molecular formula C14H13NO3S B017992 4-acetyl-N-phenylbenzenesulfonamide CAS No. 110820-13-8

4-acetyl-N-phenylbenzenesulfonamide

Cat. No. B017992
M. Wt: 275.32 g/mol
InChI Key: SWOITTWWCRUZRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-acetyl-N-phenylbenzenesulfonamide involves multiple steps, including acetylation, sulfonation, and reactions with various amines. For example, compounds similar in structure have been synthesized through reactions involving sulfonyl chloride and amines in aqueous sodium carbonate solution or ethanol, indicating a versatile approach to synthesizing sulfonamide derivatives (Naganagowda & Petsom, 2011).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by spectroscopic techniques such as NMR, IR, and sometimes crystallography. The crystal structure analysis of a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, revealed π–π interactions and hydrogen-bonding interactions, forming a three-dimensional network, which provides insights into the structural features of sulfonamide compounds (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Sulfonamides can undergo various chemical reactions, including alkylation, acylation, and more. For example, N-glycosyl-2,4-dinitrobenzenesulfonamide was prepared for amidation reactions with thioacids, demonstrating the chemical versatility of sulfonamide derivatives in synthesis (Talan, Sanki, & Sucheck, 2009).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. Studies involving crystallography provide detailed insights into the molecular arrangements and intermolecular interactions that influence these properties (Kobkeatthawin et al., 2017).

Chemical Properties Analysis

The chemical properties of 4-acetyl-N-phenylbenzenesulfonamide derivatives, including reactivity, stability, and interaction with biological molecules, are explored through various analytical techniques. The studies often focus on the inhibitory activities of these compounds against enzymes or their potential as ligands in molecular docking studies, illustrating their applications in designing new therapeutic agents (Soyer et al., 2016).

Scientific Research Applications

  • It is used in the synthesis of 1,4,3-benzoxathiazine-4,4-dioxides, which are potential hypoglycemic agents (Suzue & Irikura, 1968).

  • This compound can be utilized to synthesize novel heterocyclic compounds that may act as Cyclooxygenase (COX-2) inhibitors with further modification (Hassan, 2014).

  • It has shown therapeutic efficacy in curing mice of experimental streptococcic infections and possesses a bacteriostatic effect on the growth of certain molds (Bliss & Long, 1937).

  • The compound is active in preparing 1,2,4-oxadiazole derivatives in high yields and purity upon heating in acetic acid (Dosa, Daniels, & Gütschow, 2011).

  • It has potential in-vitro anticancer activity and can enhance the cell-killing effect of β-radiation (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

  • N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS) shows potential in structural biology and molecular dynamics simulations (Murthy et al., 2018).

  • Derivatives of 4-acetyl-N-phenylbenzenesulfonamide show inhibitory effects against acetylcholinesterase and butyrylcholinesterase activities and exhibit antioxidant effects (Mphahlele, Gildenhuys, & Zamisa, 2021).

  • N-acetyl-2-carboxybenzenesulfonamides are potent COX-2 inhibitors with superior anti-inflammatory and analgesic activities compared to aspirin (Chen, Rao, & Knaus, 2005).

  • 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule HIF-1 pathway inhibitor, can antagonize tumor growth in animal models of cancer (Mun et al., 2012).

properties

IUPAC Name

4-acetyl-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-11(16)12-7-9-14(10-8-12)19(17,18)15-13-5-3-2-4-6-13/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOITTWWCRUZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427451
Record name 4-acetyl-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-phenylbenzenesulfonamide

CAS RN

110820-13-8
Record name 4-acetyl-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
IP Sukanadi - 2020 - digital.car.chula.ac.th
… 2.7 Preparation of 4-acetyl-N-phenylbenzenesulfonamide with un- and … of synthesized 4-acetyl-N-phenylbenzenesulfonamide … of synthesized 4-acetyl-N-phenylbenzenesulfonamide …
Number of citations: 0 digital.car.chula.ac.th
S Yang, A Shergalis, D Lu, A Kyani, Z Liu… - Journal of medicinal …, 2019 - ACS Publications
Protein disulfide isomerase (PDI) is responsible for nascent protein folding in the endoplasmic reticulum (ER) and is critical for glioblastoma survival. To improve the potency of lead PDI …
Number of citations: 21 pubs.acs.org
H Yue, P Bao, L Wang, X Lü, D Yang… - Chinese Journal of …, 2019 - sioc-journal.cn
A simple and practical route for construction of various sulfonamides from nitroarenes and sulfonyl chlorides with iron powder as the sole reductant in water (green solvent) under open-…
Number of citations: 12 sioc-journal.cn
岳会兰, 鲍鹏丽, 王雷雷, 吕晓霞, 杨道山, 王桦, 魏伟 - 有机化学, 2019 - sioc-journal.cn
… 4-Acetyl-N-phenylbenzenesulfonamide (3i): White solid (51.2 mg, 62%), mp 98~99 ℃ (lit.[8] 99~102 ℃). 1H NMR (400 MHz, CDCl3) δ: 7.98 (d, J=8.4 Hz, 2H), 7.88 (d, J=8.3 Hz, 2H), …
Number of citations: 3 sioc-journal.cn

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